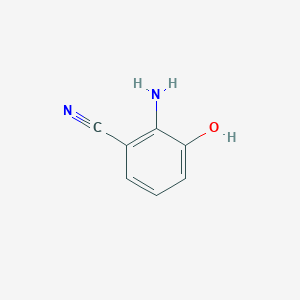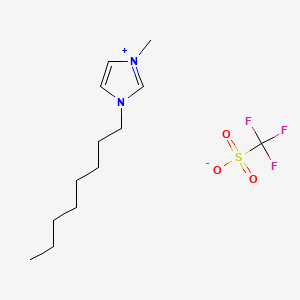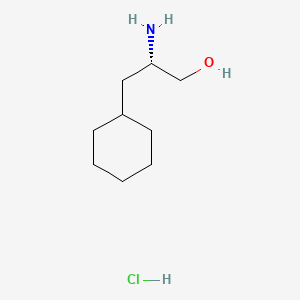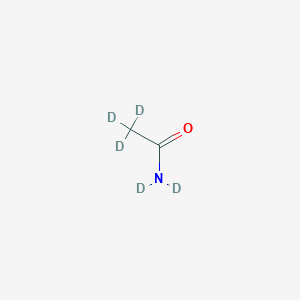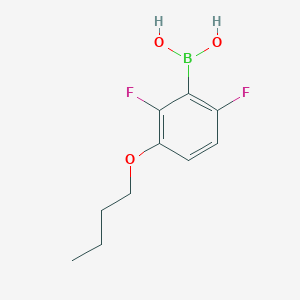
3-Butoxy-2,6-difluorophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butoxy-2,6-difluorophenylboronic acid is a boronic acid derivative with a variety of applications in scientific research. It is a versatile reagent with a wide range of uses, from organic synthesis to biochemistry and physiology. It is also known as BDPF, and its chemical formula is C8H11BF2O3. 3-Butoxy-2,6-difluorophenylboronic acid is a colorless solid at room temperature, and is soluble in organic solvents such as ethanol, methanol, and acetone.
Aplicaciones Científicas De Investigación
Suzuki-Miyaura Coupling
Field
Application
3-Butoxy-2,6-difluorophenylboronic acid is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds .
Method of Application
The Suzuki-Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Results
The Suzuki-Miyaura coupling is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date .
Anti-Markovnikov Hydromethylation of Alkenes
Field
Application
3-Butoxy-2,6-difluorophenylboronic acid is used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach. This is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Method of Application
The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .
Results
This method allows for a valuable but previously unknown transformation .
Synthesis of 2,6-Difluorinated Oligophenyls
Field
Application
3-Butoxy-2,6-difluorophenylboronic acid is used to prepare 4-bromo-2,3′,5′,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors .
Method of Application
The specific method of application is not detailed in the sources, but it involves the use of 3-Butoxy-2,6-difluorophenylboronic acid in the preparation of a key intermediate .
Results
The result is the synthesis of 2,6-difluorinated oligophenyls, which are applicable in organic semiconductors .
Intermediate in Pharmaceuticals Synthesis
Field
Application
3-Butoxy-2,6-difluorophenylboronic acid is commonly used as an intermediate in the synthesis of pharmaceuticals .
Method of Application
The specific method of application is not detailed in the sources, but it involves the use of 3-Butoxy-2,6-difluorophenylboronic acid as an intermediate in the synthesis of various pharmaceuticals .
Results
The result is the synthesis of various pharmaceuticals .
Intermediate in Agrochemicals Synthesis
Field
Application
3-Butoxy-2,6-difluorophenylboronic acid is also used as an intermediate in the synthesis of agrochemicals .
Method of Application
The specific method of application is not detailed in the sources, but it involves the use of 3-Butoxy-2,6-difluorophenylboronic acid as an intermediate in the synthesis of various agrochemicals .
Results
Propiedades
IUPAC Name |
(3-butoxy-2,6-difluorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF2O3/c1-2-3-6-16-8-5-4-7(12)9(10(8)13)11(14)15/h4-5,14-15H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJYMUNYLKIETN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCCCC)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584620 |
Source


|
| Record name | (3-Butoxy-2,6-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butoxy-2,6-difluorophenylboronic acid | |
CAS RN |
849062-15-3 |
Source


|
| Record name | (3-Butoxy-2,6-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






